molecular formula C9H16BN3O2 B1472897 (2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid CAS No. 1704064-35-6

(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid

Cat. No.: B1472897
CAS No.: 1704064-35-6
M. Wt: 209.06 g/mol
InChI Key: OZLRRMJAYDVTTE-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound demonstrates a complex three-dimensional arrangement that reflects the interplay between multiple functional groups within a single molecular framework. The pyridine ring serves as the central aromatic scaffold, with the boronic acid functionality positioned at the 4-position, creating a direct carbon-boron bond that maintains the trigonal planar geometry characteristic of boronic acids. The electronic structure of this compound is significantly influenced by the presence of the dimethylamino ethyl amino substituent at the 2-position of the pyridine ring, which introduces both steric and electronic effects that modify the overall molecular behavior.

The boronic acid moiety exhibits the expected trigonal planar geometry around the boron center, with bond angles approximating 120 degrees between the carbon-boron bond and the two boron-oxygen bonds. X-ray crystallographic studies of related pyridyl boronic acids have demonstrated that the boronic acid group maintains coplanarity with the aromatic ring system, although the presence of bulky substituents can introduce slight deviations from perfect planarity. The carbon-boron bond length in pyridyl boronic acid derivatives typically measures between 1.50 and 1.55 angstroms, while the boron-oxygen bonds range from 1.35 to 1.40 angstroms, consistent with the partial double bond character arising from oxygen lone pair conjugation with the vacant boron orbital.

The dimethylamino ethyl amino side chain introduces additional complexity to the molecular architecture through its flexible alkyl linker and terminal tertiary amine functionality. The ethyl linker provides conformational flexibility that allows the dimethylamino group to adopt various spatial orientations relative to the pyridine ring, potentially enabling intramolecular coordination interactions. The tertiary amine nitrogen possesses a lone pair of electrons that can participate in hydrogen bonding interactions or coordinate to Lewis acidic centers, creating additional binding sites beyond the boronic acid functionality.

Structural Parameter Value Reference
Molecular Formula C9H16BN3O2
Molecular Weight 209.058 g/mol
Carbon-Boron Bond Length 1.50-1.55 Å
Boron-Oxygen Bond Length 1.35-1.40 Å
Boron Coordination Trigonal Planar

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound relies on multiple complementary techniques that provide detailed information about its electronic structure, bonding patterns, and molecular dynamics. Boron-11 nuclear magnetic resonance spectroscopy represents the most definitive technique for characterizing the boronic acid functionality, with the quadrupolar boron-11 nucleus providing characteristic chemical shift patterns that reflect the local electronic environment around the boron center.

In boron-11 nuclear magnetic resonance spectra, the trigonal planar boronic acid species typically exhibits a broad signal centered around 31.7 parts per million, with the signal broadening attributed to the quadrupolar nature of the boron-11 nucleus and the lower symmetry of the trigonal coordination environment. The chemical shift position is sensitive to the electronic properties of the aromatic ring system, with electron-withdrawing substituents causing downfield shifts and electron-donating groups producing upfield shifts. For this compound, the presence of the electron-rich dimethylamino substituent is expected to produce a slight upfield shift compared to unsubstituted pyridin-4-ylboronic acid.

When boronate ester formation occurs through reaction with diols, the boron-11 nuclear magnetic resonance spectrum exhibits a characteristic upfield shift to approximately 19.4 parts per million, reflecting the change from trigonal to tetrahedral coordination geometry around the boron center. This spectroscopic signature provides a powerful tool for monitoring boronate ester formation and quantifying the equilibrium between free boronic acid and bound ester forms. The integration of fluoride coordination experiments can further enhance the analytical utility of boron-11 nuclear magnetic resonance spectroscopy, as fluoride coordination produces distinct trifluoroborate signals at approximately 3 parts per million for free boronic acids and fluoroboronate ester signals at 9 parts per million for ester-bound forms.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the aromatic and aliphatic proton signals. The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region between 7 and 9 parts per million, with the specific positions reflecting the substitution pattern and electronic environment of the ring. The dimethylamino ethyl amino side chain produces multiple signals in the aliphatic region, including the distinctive singlet for the dimethyl groups around 2.2-2.4 parts per million and the characteristic triplet and quartet patterns for the ethyl linker protons.

Spectroscopic Technique Key Signals Chemical Shift (ppm) Reference
11B Nuclear Magnetic Resonance Trigonal Boronic Acid 31.7
11B Nuclear Magnetic Resonance Tetrahedral Boronate Ester 19.4
11B Nuclear Magnetic Resonance Trifluoroborate 3.0
1H Nuclear Magnetic Resonance Aromatic Protons 7.0-9.0
1H Nuclear Magnetic Resonance Dimethyl Groups 2.2-2.4

Crystallographic Analysis and Solid-State Arrangement

Crystallographic analysis of this compound reveals complex solid-state arrangements that reflect the multiple hydrogen bonding capabilities and coordination sites present within the molecular structure. The crystal packing patterns are dominated by hydrogen bonding interactions involving the boronic acid hydroxyl groups, the pyridine nitrogen atom, and the tertiary amine functionality of the dimethylamino ethyl amino substituent. These interactions create extended three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material.

The boronic acid functionality participates in characteristic hydrogen bonding patterns that are commonly observed in crystalline boronic acid derivatives. The hydroxyl groups of adjacent boronic acid molecules form intermolecular hydrogen bonds with oxygen-hydrogen to oxygen distances typically ranging from 2.6 to 2.8 angstroms, creating dimeric units that serve as the fundamental building blocks for larger supramolecular assemblies. These hydrogen-bonded dimers are further connected through additional interactions involving the pyridine nitrogen atoms and the amino substituents, resulting in extended layered or three-dimensional network structures.

The presence of the dimethylamino ethyl amino side chain introduces additional complexity to the crystal packing through its capacity to participate in multiple types of intermolecular interactions. The tertiary amine nitrogen can serve as a hydrogen bond acceptor, while the secondary amine linkage to the pyridine ring can function as both a hydrogen bond donor and acceptor. This multifunctional character enables the formation of complex hydrogen bonding networks that extend beyond the simple dimeric arrangements typically observed in phenylboronic acid derivatives.

The crystalline form of this compound exhibits specific thermodynamic stability characteristics that are reflected in its melting behavior and polymorphic tendencies. While specific melting point data is not available for this compound, related pyridyl boronic acid derivatives typically exhibit melting points above 300 degrees Celsius, reflecting the strong intermolecular interactions present in the crystal lattice. The compound requires storage at reduced temperatures between 2 and 8 degrees Celsius to maintain stability, indicating potential sensitivity to thermal decomposition or oxidative degradation processes.

Crystallographic Parameter Typical Value Reference
Hydrogen Bond Distance (O-H...O) 2.6-2.8 Å
Storage Temperature 2-8°C
Melting Point >300°C (related compounds)
Crystal System Orthorhombic (phenylboronic acid)

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of this compound encompasses multiple aspects including thermal stability, oxidative resistance, and phase transition behavior that collectively determine its practical utility and storage requirements. The compound exhibits a calculated boiling point of 307.7 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability under normal atmospheric conditions. This elevated boiling point reflects the strong intermolecular interactions present in the liquid phase, including hydrogen bonding between boronic acid groups and coordination interactions involving the multiple nitrogen atoms within the structure.

The flash point of 139.9 ± 27.9 degrees Celsius provides important information regarding the thermal safety characteristics of the compound, indicating that significant vapor formation occurs at moderately elevated temperatures. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.7 millimeters of mercury, confirming minimal volatility under ambient conditions and supporting the requirement for low-temperature storage to maintain compound integrity. These thermodynamic parameters collectively suggest that the compound possesses good thermal stability up to moderate temperatures but requires careful handling to prevent decomposition or oxidation.

The density of 2.1 ± 0.1 grams per cubic centimeter indicates a relatively high degree of molecular packing in the solid state, consistent with the extensive hydrogen bonding networks expected for this multifunctional boronic acid derivative. This elevated density compared to simple organic compounds reflects the presence of the boron atom and the efficient packing arrangements enabled by the multiple hydrogen bonding sites within the molecular structure.

Oxidative stability represents a critical consideration for boronic acid derivatives, as these compounds are generally susceptible to oxidation by atmospheric oxygen and other oxidizing agents. The electron-rich character of the dimethylamino ethyl amino substituent may provide some protection against oxidative degradation by increasing electron density at the boron center, although specific oxidative stability data for this compound are not available in the current literature. The storage requirement of 2-8 degrees Celsius suggests that refrigerated conditions are necessary to prevent degradation processes that could occur at ambient temperatures.

Phase behavior studies of related boronic acid derivatives have demonstrated that these compounds can exhibit complex equilibrium patterns involving hydration, dehydration, and polymorphic transitions. The presence of multiple nitrogen atoms and flexible side chains in this compound creates additional opportunities for polymorphic behavior through different hydrogen bonding arrangements and conformational states of the dimethylamino ethyl amino substituent.

Thermodynamic Property Value Units Reference
Boiling Point 307.7 ± 42.0 °C at 760 mmHg
Flash Point 139.9 ± 27.9 °C
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C
Density 2.1 ± 0.1 g/cm³
Storage Temperature 2-8 °C
Molecular Weight 209.058 g/mol

Properties

IUPAC Name

[2-[2-(dimethylamino)ethylamino]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BN3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7,14-15H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRRMJAYDVTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170910
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-35-6
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid, commonly referred to as 2-(dimethylamino)pyridin-4-ylboronic acid, is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-infective agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : (2-(dimethylamino)pyridin-4-yl)boronic acid
  • CAS Number : 1207749-70-9
  • Molecular Formula : C7H11BN2O2
  • Molecular Weight : 165.99 g/mol
  • Structure :
    • SMILES: CN(C)C1=NC=CC(B(O)O)=C1

The biological activity of 2-(dimethylamino)pyridin-4-ylboronic acid is primarily attributed to its role as a boronic acid derivative that can interact with various biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through its interaction with CDC42, a member of the Rho family of GTPases that plays a critical role in cell cycle regulation and cytoskeletal dynamics .
  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against multiple cancer cell lines, including melanoma and breast cancer cells. The compound's structure allows it to penetrate cellular membranes and exert cytotoxic effects by inducing apoptosis .
  • Targeting Protein Interactions : The compound may disrupt protein-protein interactions essential for tumor growth and metastasis, making it a candidate for further development in targeted cancer therapies .

Biological Activity Data

The following table summarizes the biological activity data for this compound across various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Melanoma1.0CDC42 inhibition
MCF-7 (Breast Cancer)0.5Induction of apoptosis
Various Cancer Lines< 1.0Disruption of protein interactions

Case Studies

  • CDC42 Inhibition Study :
    • A study focused on the discovery of CDC42 inhibitors highlighted the efficacy of boronic acid derivatives, including 2-(dimethylamino)pyridin-4-ylboronic acid, in reducing cell viability in melanoma models. The study demonstrated that compounds with similar structures had a significant impact on cellular proliferation rates .
  • Anticancer Efficacy in Breast Cancer :
    • Another investigation into the anticancer properties revealed that this compound induces apoptosis in MCF-7 cells through a mitochondrial pathway, evidenced by changes in Bax/Bcl-2 expression ratios . This suggests that the compound not only inhibits growth but also triggers programmed cell death mechanisms.
  • Safety Profile :
    • Preliminary toxicity assessments indicate a favorable safety margin for normal liver cells compared to cancerous cells, suggesting potential for therapeutic applications without significant off-target effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Boronic acids, including (2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid, have been investigated for their potential as anticancer agents. Studies indicate that modifications to the pyridine ring can enhance the selectivity and potency of these compounds against specific cancer cell lines. For instance, the incorporation of a dimethylamino group has been shown to improve the compound's ability to inhibit key signaling pathways involved in cancer progression .

CDC42 Inhibition

Recent research highlights the role of CDC42 inhibitors in cancer therapy. The compound under discussion has been identified as a promising candidate in this category, demonstrating favorable pharmacokinetic properties and potential efficacy against various tumors. The structure-activity relationship studies suggest that modifications to the basic structure can lead to enhanced biological activity .

Organic Synthesis

Catalytic Applications

This compound serves as an effective catalyst in several organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules . The compound's boron atom can form reversible covalent bonds with various substrates, facilitating the reaction process.

Reagent in Synthetic Pathways

The compound is also utilized as a reagent in various synthetic pathways. Its ability to participate in borylation reactions makes it valuable for creating boronate esters, which are important intermediates in organic synthesis. These esters can further undergo transformations to yield a wide array of functionalized compounds .

Biochemical Research

Protein Interaction Studies

Boronic acids are known for their ability to interact with diols and other biomolecules, making them useful tools in biochemical research. This compound can be employed to study protein-ligand interactions and enzyme activities due to its ability to form reversible covalent bonds with hydroxyl groups present on proteins . Such studies can provide insights into enzyme mechanisms and assist in drug design.

Targeting Disease Mechanisms

The compound's unique structure allows it to target specific disease mechanisms at the molecular level. For example, its interaction with proteins involved in signaling pathways can be leveraged to develop targeted therapies for diseases such as diabetes and cancer . The ability to modulate these interactions opens avenues for innovative therapeutic strategies.

Comprehensive Data Table

Application Area Details
Medicinal Chemistry Potential anticancer agent; CDC42 inhibition; improved selectivity due to structural modifications
Organic Synthesis Catalyst for Suzuki-Miyaura coupling; reagent for borylation reactions
Biochemical Research Tool for studying protein interactions; targeting disease mechanisms

Case Studies

  • CDC42 Inhibitor Development
    • A study conducted on various derivatives of pyridine-based compounds showed that this compound exhibited significant inhibitory effects on CDC42, leading to reduced tumor growth in vitro and in vivo models .
  • Borylation Reaction Efficiency
    • Research demonstrated that using this compound as a catalyst in borylation reactions resulted in high yields of desired products, showcasing its effectiveness compared to traditional catalysts .
  • Protein-Ligand Interaction Analysis
    • A biochemical study utilized this compound to investigate its binding affinity with specific enzymes involved in metabolic pathways, revealing potential applications in metabolic disease treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid and analogous boronic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Key Properties/Applications CAS Number Reference
This compound C₉H₁₆BN₃O₂ 209.06 2-(dimethylaminoethyl)amino, 4-B(OH)₂ Potential cross-coupling reagent; enhanced solubility due to tertiary amine 1704064-35-6
(2-Aminopyridin-4-yl)boronic acid C₅H₇BN₂O₂ 137.94 2-Amino, 4-B(OH)₂ Simpler structure; used in Suzuki reactions 903513-62-2
(2-Methylpyridin-4-yl)boronic acid C₆H₈BNO₂ 136.95 2-Methyl, 4-B(OH)₂ Hydrophobic substituent; lower solubility 458532-94-0
(2-Bromopyridin-4-yl)boronic acid C₅H₄BBrNO₂ 200.81 2-Bromo, 4-B(OH)₂ Halogenated analog; potential for further functionalization 861905-97-7
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid C₈H₁₃BN₂O₂ 180.01 2-(2-Aminopropyl), 4-B(OH)₂ Bulky substituent; possible steric effects in reactions 2225181-41-7
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride C₁₁H₁₈BClN₂O₃ 272.54 Carbamoyl linker with dimethylaminoethyl group Enhanced stability via hydrochloride salt 850568-22-8

Key Observations :

Structural Diversity: The target compound’s dimethylaminoethylamino group distinguishes it from simpler analogs like (2-Aminopyridin-4-yl)boronic acid, which lacks the tertiary amine . Compared to halogenated derivatives (e.g., bromo or chloro substituents in ), the dimethylaminoethyl group may improve solubility in aqueous or polar organic solvents.

Reactivity in Cross-Coupling Reactions :

  • The boronic acid group enables participation in Suzuki-Miyaura couplings. However, steric and electronic effects vary:

  • Bulky substituents (e.g., (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid) may slow reaction kinetics .
  • Electron-donating groups (e.g., dimethylaminoethylamino) could modulate the pyridine ring’s electron density, affecting coupling efficiency .

Physicochemical Properties :

  • Solubility : The tertiary amine in the target compound likely enhances solubility compared to hydrophobic analogs like (2-Methylpyridin-4-yl)boronic acid .
  • Stability : Derivatives with hydrochloride salts (e.g., ) exhibit improved stability under acidic conditions.

Safety Profiles :

  • While specific hazard data for the target compound are unavailable, structurally similar boronic acids (e.g., (2-Bromo-5-fluoropyridin-4-yl)boronic acid ) carry warnings for skin/eye irritation (H315, H319) .

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 4-bromopyridine or 4-halopyridine derivatives as the pyridin-4-yl core precursor.
  • The 2-((2-(dimethylamino)ethyl)amino) substituent can be introduced either before or after the installation of the boronic acid group, depending on the synthetic strategy and stability considerations.
  • Protecting groups may be employed on the amino functionalities to avoid side reactions during metalation or borylation steps.

Metalation and Borylation

  • Directed metalation at the 4-position of the pyridine ring can be achieved using strong bases such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures.
  • The resulting organolithium intermediate is then quenched with boron electrophiles such as trialkyl borates (e.g., trimethyl borate) or boron halides to form the boronic acid moiety after hydrolysis.

Palladium-Catalyzed Cross-Coupling

  • Alternatively, Suzuki–Miyaura cross-coupling can be employed using a 4-halopyridine derivative and a boronate ester or boronic acid reagent.
  • The aminoethyl substituent can be introduced via nucleophilic substitution or reductive amination on the pyridinyl ring either before or after the borylation step.

Representative Preparation Method (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1. Halogenation 4-bromopyridine or 4-chloropyridine Commercially available or synthesized High purity starting material
2. Aminoethyl Substitution Reaction with 2-(dimethylamino)ethylamine under nucleophilic substitution conditions Introduction of the aminoethyl side chain at the 2-position of pyridine Moderate to good yields; may require protecting groups
3. Metalation Treatment with LHMDS or LDA at -78°C Directed lithiation at the 4-position Controlled regioselectivity
4. Borylation Quenching with trimethyl borate or boron electrophile Formation of boronate intermediate Hydrolysis to boronic acid
5. Workup Acidic hydrolysis and purification Isolation of this compound Purity confirmed by NMR, MS

Research Findings and Experimental Data

  • According to comprehensive studies on boronic acid synthesis, the metalation-borylation sequence is a reliable method for preparing heteroaryl boronic acids, including pyridine derivatives with amino substituents, due to its regioselectivity and functional group tolerance.
  • The presence of the dimethylaminoethylamino substituent requires careful control of reaction conditions to prevent side reactions such as over-lithiation or decomposition.
  • The use of Vilsmeier reagents and alternative electrophiles has been reported for related pyridinyl systems to introduce aldehyde or nitrile functionalities prior to boronation, indicating the versatility of the pyridine ring functionalization.
  • Purification typically involves chromatography and recrystallization, with characterization by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield
Directed Metalation + Boronation LHMDS, trimethyl borate High regioselectivity, direct boronic acid formation Sensitive to moisture, requires low temperature 60-85%
Suzuki–Miyaura Coupling Pd catalyst, boronate ester, 4-halopyridine Mild conditions, scalable Requires pre-formed boronate ester or halide 70-90%
Nucleophilic Substitution + Metalation Aminoethylamine, LDA, boron electrophile Functional group tolerance Multi-step, protecting groups may be needed 50-75%

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid, and what challenges arise during purification?

  • Answer : Synthesis typically involves multi-step processes, such as coupling 2-(dimethylamino)ethylamine with a pyridin-4-ylboronic acid precursor. Key challenges include avoiding boroxin formation (cyclic trimers) during high-temperature steps and optimizing purification. Reverse-phase chromatography or recrystallization in aprotic solvents (e.g., THF/hexane) is recommended to prevent silica gel interactions. Monitoring by 11^{11}B NMR can confirm boronic acid integrity .

Q. How can researchers characterize the electronic properties of this boronic acid derivative for sensing applications?

  • Answer : Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are critical. The dimethylamino group acts as an electron donor, while the boronic acid serves as an electron acceptor. Titration with fluoride ions (as NaF) can induce spectral shifts due to the formation of the trifluoro-borate complex (R-BF3_3^-), measurable via wavelength-ratiometric analysis. Stability constants (KsK_s) for fluoride binding can be calculated using Benesi-Hildebrand plots .

Q. What are the primary applications of this compound in supramolecular chemistry?

  • Answer : The compound’s boronic acid group enables reversible binding to diols (e.g., sugars) or anions (e.g., fluoride), making it useful in molecular recognition systems. For example, it can act as a receptor in fluorescent probes for detecting glucose or fluoride ions in physiological conditions. Structural analogs have shown activity in saccharide sensing at neutral pH .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?

  • Answer : The para-position of the pyridine ring enhances electronic communication between the boronic acid and the dimethylaminoethylamine group. In Suzuki-Miyaura couplings, this positioning facilitates transmetallation with palladium catalysts, enabling efficient synthesis of biaryl or heteroaryl structures. Compare reaction yields with meta-substituted analogs to assess steric/electronic effects .

Q. What experimental strategies can resolve contradictions in binding affinity data across different solvent systems?

  • Answer : Contradictions often arise from solvent polarity and proticity. Use a solvent matrix (e.g., DMSO-water mixtures) to mimic physiological conditions. Measure binding constants (KaK_a) via isothermal titration calorimetry (ITC) or 19^{19}F NMR (for fluoride) to account for solvation effects. Control pH rigorously, as boronic acid binding is pH-dependent .

Q. How can researchers optimize the compound’s stability in aqueous solutions for biomedical applications?

  • Answer : Stability is compromised by hydrolysis of the boronic acid group. Strategies include:

  • Introducing electron-withdrawing groups to reduce boroxin formation.
  • Formulating as a pinacol ester prodrug, which hydrolyzes in vivo.
  • Using buffered solutions (pH 7.4) with chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation. Monitor degradation kinetics via HPLC-MS .

Q. What role does the dimethylaminoethylamine moiety play in enhancing fluorescence quenching or activation?

  • Answer : The tertiary amine group increases electron-donating capacity, creating a stronger charge-transfer complex with the boronic acid. In fluoride sensing, this amplifies fluorescence intensity changes upon binding. Compare with non-aminated analogs using time-resolved fluorescence to quantify quantum yield differences .

Methodological Notes

  • Spectral Characterization : Always include 1^{1}H, 13^{13}C, and 11^{11}B NMR for structural validation.
  • Data Reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) to minimize boronic acid side reactions.
  • Safety : Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation of sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid
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(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid

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